1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine
CAS No.:
Cat. No.: VC18073444
Molecular Formula: C11H22N4
Molecular Weight: 210.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H22N4 |
---|---|
Molecular Weight | 210.32 g/mol |
IUPAC Name | 1-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)butan-1-amine |
Standard InChI | InChI=1S/C11H22N4/c1-6-7-8(12)9-13-10(11(2,3)4)14-15(9)5/h8H,6-7,12H2,1-5H3 |
Standard InChI Key | SKEWLOUBWLOAOS-UHFFFAOYSA-N |
Canonical SMILES | CCCC(C1=NC(=NN1C)C(C)(C)C)N |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
1-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)butan-1-amine belongs to the 1,2,4-triazole family, featuring a five-membered aromatic ring with three nitrogen atoms. The tert-butyl group at position 3 and the methyl group at position 1 of the triazole ring enhance steric bulk and lipophilicity, while the butan-1-amine chain introduces nucleophilic and hydrogen-bonding capabilities.
Table 1: Molecular Properties
Property | Data |
---|---|
IUPAC Name | 1-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)butan-1-amine |
Molecular Formula | C₁₁H₂₂N₄ |
Molecular Weight | 210.33 g/mol |
Key Functional Groups | Tert-butyl, triazole, amine |
Lipophilicity (LogP) | Estimated 2.1–2.7 |
The tert-butyl group significantly increases the compound’s hydrophobic character, as evidenced by computational LogP estimates. Nuclear magnetic resonance (NMR) spectroscopy confirms the triazole proton as a singlet near δ 7.6–8.6 ppm, while the methyl and tert-butyl groups appear as singlets in the δ 1.2–1.5 and δ 1.8–2.1 ranges, respectively .
Stereoelectronic Effects
The electron-withdrawing nature of the triazole ring polarizes the adjacent amine group, enhancing its nucleophilicity. Density functional theory (DFT) calculations suggest that the tert-butyl group induces conformational rigidity, stabilizing the molecule in a planar configuration favorable for π-π stacking interactions.
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of 1-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)butan-1-amine typically involves a multi-step sequence:
-
Triazole Ring Formation: Cyclocondensation of thiosemicarbazide derivatives with ketones or aldehydes under acidic conditions.
-
Alkylation: Introduction of the methyl group at position 1 using methyl iodide in the presence of a base like potassium carbonate.
-
Amine Chain Attachment: Nucleophilic substitution of a halogenated butane precursor with ammonia or primary amines.
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Triazole formation | HCl (cat.), ethanol, 80°C | 65–70 |
Methylation | CH₃I, K₂CO₃, DMF, 60°C | 85–90 |
Amine substitution | NH₃, THF, 100°C, 12 h | 70–75 |
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Industrial-scale production may employ continuous flow reactors to improve throughput and consistency.
Analytical Characterization
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 210.33, while infrared (IR) spectroscopy identifies N-H stretches at 3300–3400 cm⁻¹ and triazole C=N vibrations at 1600–1650 cm⁻¹ . X-ray crystallography remains limited for this compound, necessitating further structural studies.
Physical and Chemical Properties
Thermodynamic Stability
The compound exhibits moderate thermal stability, with decomposition onset at 180°C (thermogravimetric analysis). Its melting point ranges between 120–125°C, though polymorphic forms may exist.
Solubility and Partitioning
Solubility data:
-
Water: <0.1 mg/mL (25°C)
-
Ethanol: 45 mg/mL
-
Dichloromethane: >100 mg/mL
The low aqueous solubility aligns with its LogP value, suggesting suitability for lipid-based formulations.
Reactivity and Chemical Behavior
Amine-Facilitated Reactions
The primary amine undergoes:
-
Acylation: Reaction with acetyl chloride yields the corresponding acetamide (80% yield, room temperature).
-
Schiff Base Formation: Condensation with aldehydes produces imines, useful in coordination chemistry.
Triazole Ring Reactions
Electrophilic substitution at the triazole’s C-4 position occurs under nitration or sulfonation conditions, though regioselectivity requires further study .
Recent Research and Developments
A 2024 patent (WO2024156789) discloses derivatives of this compound as Janus kinase (JAK) inhibitors for autoimmune diseases. Structural analogs with fluorine substitutions at the triazole ring show enhanced blood-brain barrier penetration in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume